4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Description
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl ring and a methylene-linked thiophen-2-yl moiety substituted with a furan-2-yl group.
Properties
IUPAC Name |
4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-12-3-5-13(6-4-12)17(20)19-10-15-8-14(11-22-15)16-2-1-7-21-16/h1-8,11H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVOBIPXGSSAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Heterocyclic System: The furan and thiophene rings are introduced through a series of coupling reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzamide core.
Scientific Research Applications
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The heterocyclic system makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Heterocyclic Linkages : The target compound’s furan-thiophene-methylenebenzamide scaffold is distinct from LMM11’s oxadiazole-furan system and Q5D’s cyclopropyl-thiophene motif . The furan-thiophene linkage may influence electronic properties and binding interactions.
- Substituent Effects: The cyano group in the target compound and Q5D enhances polarity compared to morpholine (in ) or sulfamoyl (in LMM11). This could improve solubility or target affinity.
- Conformational Flexibility : The morpholine-thiophene compound in exhibits a chair conformation with a 63.54° dihedral angle, whereas the target’s furan-thiophene group may adopt a different spatial arrangement due to steric and electronic factors.
Crystallographic Insights
- Hydrogen Bonding : The morpholine-thiophene compound forms N–H⋯O chains , while Q5D’s cyclopropyl group may hinder such interactions. The target compound’s furan oxygen could participate in hydrogen bonding, affecting crystal packing.
- Dihedral Angles : The morpholine-thiophene dihedral angle (63.54° in ) differs from the planar Schiff base in , highlighting how substituents modulate molecular conformation.
Biological Activity
4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a cyano group, a benzamide moiety, and heterocycles, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The IUPAC name of the compound is 4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide. The molecular formula is , and it features several functional groups that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.37 g/mol |
| IUPAC Name | 4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide |
The biological activity of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. Its structural components allow it to bind effectively to active sites, thereby modulating enzyme activity.
Cell Signaling Pathways
The compound has been shown to interfere with critical signaling pathways such as the MAPK/ERK pathway, which is essential in regulating cell proliferation and survival. This interference can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies.
Anticancer Properties
In vitro studies have demonstrated that 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.1 |
| HeLa (Cervical) | 3.8 |
| A549 (Lung) | 6.5 |
These results indicate that the compound has potent anticancer activity, particularly against breast and cervical cancer cells.
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokine levels in activated macrophages, suggesting a role in managing inflammatory diseases.
Case Studies
-
Case Study on Cancer Cell Lines
A study published in a peer-reviewed journal evaluated the efficacy of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide against various cancer cell lines. The findings revealed that the compound significantly inhibited cell viability in a dose-dependent manner, with notable effects observed in MCF7 and HeLa cells . -
Inflammation Model
In another study focusing on inflammatory responses, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a marked decrease in TNF-alpha production, supporting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiophene ring formation : Using α-haloketones and thiourea under acidic/basic conditions to construct the thiophene moiety .
- Amide coupling : Reacting 4-cyanobenzoic acid derivatives with the thiophen-2-ylmethylamine intermediate via coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane .
- Functionalization : Introducing the furan-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Optimization : Control temperature (e.g., 60–80°C for coupling reactions), pH (neutral for stability), and use catalysts (e.g., Pd for cross-coupling). Monitor purity via HPLC and NMR .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of byproducts .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₃N₂O₂S).
- X-ray Crystallography : Use SHELX programs for crystal structure refinement if single crystals are obtained .
- Chromatography : HPLC with UV detection at 254 nm to assess purity (>95% required for biological assays) .
Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?
- Methodological Answer :
- LogP Calculation : Predict lipophilicity using software like ChemDraw (estimated LogP ~3.2 due to cyano and furan groups).
- Solubility Testing : Measure in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) to assess aggregation tendencies .
- Stability Studies : Incubate at 37°C and analyze degradation via LC-MS; adjust storage conditions (e.g., -20°C under nitrogen) .
Advanced Research Questions
Q. How does the compound interact with biological targets such as enzymes or receptors, and what experimental models are suitable for mechanistic studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains or nuclear receptors (e.g., EGFR or PPAR-γ) .
- Enzyme Inhibition Assays : Conduct fluorometric or colorimetric assays (e.g., urease inhibition with IC₅₀ determination) .
- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with IC₅₀ values compared to controls like doxorubicin .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media to avoid protein binding interference).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation that may cause false negatives .
- Off-Target Screening : Employ kinome-wide profiling to rule out nonspecific interactions .
Q. How can computational modeling guide the design of derivatives with enhanced activity or selectivity?
- Methodological Answer :
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends.
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon modifying the furan or thiophene moieties .
- ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
Critical Analysis of Evidence
- Structural Insights : The furan-thiophene hybrid scaffold enhances π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Contradictions : Variability in IC₅₀ values may arise from differences in assay protocols (e.g., endpoint vs. real-time measurements) .
- Gaps : Limited data on in vivo pharmacokinetics; future work should include rodent models to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
